2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one is a synthetic purine nucleoside analog. [] It functions as a potent, competitive, and reversible inhibitor of human PNP. [] This enzyme plays a crucial role in purine metabolism, particularly in the salvage pathway of purine nucleosides. [] By inhibiting PNP, 2-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one disrupts this pathway, leading to the accumulation of certain purine nucleosides and nucleotides, which can have various downstream effects on cellular processes. This makes it a valuable tool for studying purine metabolism and its role in various biological systems.
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is a complex organic compound that belongs to the purine class of molecules. Purines are essential components of nucleic acids, playing critical roles in cellular metabolism and energy transfer. This specific compound features a unique substitution pattern on the purine ring, which may confer distinct biochemical properties and potential therapeutic applications.
The compound can be synthesized through various chemical methods, often involving the modification of existing purine derivatives. Research into its synthesis and applications is ongoing, particularly in pharmaceutical chemistry, where modifications to purine structures can lead to novel drug candidates.
This compound is classified under purines, which are nitrogen-containing heterocyclic compounds. It can also be categorized based on its functional groups, including amino and hydroxymethyl groups, which are significant for its reactivity and biological activity.
The synthesis of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as alkyl halides for substitution reactions and protecting groups to ensure selectivity during multi-step processes. Reaction conditions like temperature and pH must be carefully controlled to optimize yield and purity.
The compound may participate in several chemical reactions:
Reactions involving this compound should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.
The mechanism of action for 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is not fully elucidated but may involve:
Research into its biological activity is ongoing, with studies focusing on its effects on cellular processes related to DNA synthesis and repair.
Thermal analysis (e.g., differential scanning calorimetry) may provide insights into its stability profile under varying temperatures.
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one has potential applications in:
The synthesis of 2-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one presents distinctive challenges due to the requirement for regioselective installation of the complex hydroxyl-ethoxymethyl side chain at the N7 position of the purine core, rather than the more thermodynamically favored N9 position. This compound, formally identified as the N-7 isomer of Ganciclovir and designated as Ganciclovir Impurity H in pharmacopeial standards [1] [6], demands specialized synthetic approaches to achieve the correct regiochemistry. The molecular architecture consists of a bicyclic purine system with a 2-amino-6-oxo substitution pattern in the pyrimidine ring, coupled with the critical [(1,3-dihydroxypropan-2-yl)oxy]methyl side chain specifically attached at the N7 nitrogen [1].
Advanced synthetic strategies employ regioselective alkylation protocols using appropriately protected derivatives of 1,3-dihydroxy-2-propanol to control the site of attachment. A pivotal intermediate is 2-(chloromethoxy)-1-(chloromethyl)ethane, which undergoes stepwise functionalization. Initial alkylation at the N7 position is achieved under carefully controlled temperature conditions (-30°C to -10°C) in aprotic solvents like dimethylformamide (DMF), exploiting the kinetic preference for N7 over N9 alkylation. Subsequent hydrolysis liberates the hydroxyl groups while preserving the sensitive purine structure. The molecular formula C₉H₁₃N₅O₄ (molecular weight: 255.23 g/mol) is confirmed through high-resolution mass spectrometry, with an accurate mass of 255.0968 matching the theoretical value [1] [6].
Table 1: Comparative Analysis of Purine Derivatives with Hydroxyalkyl Side Chains
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Structural Feature |
---|---|---|---|---|---|
2-Amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-1,7-dihydro-6H-purin-6-one | 84222-50-4 | C₉H₁₃N₅O₄ | 255.23 | N7 | 1,3-dihydroxypropan-2-yloxymethyl |
Ganciclovir (N9 isomer) | 82410-32-0 | C₉H₁₃N₅O₄ | 255.23 | N9 | 1,3-dihydroxypropan-2-yloxymethyl |
2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one | 52434-70-5 | C₈H₁₁N₅O₂ | 209.21 | C8 | 2-hydroxypropan-2-yl |
The steric and electronic effects of substituents significantly impact the synthetic yield and regioselectivity. Electron-withdrawing protecting groups on the diol precursor reduce the nucleophilicity of the oxygen atoms, diminishing competing ether formation and directing reactivity toward nitrogen alkylation. Computational modeling reveals that the transition state for N7 alkylation exhibits approximately 2.3 kcal/mol lower energy than N9 alkylation when using sterically hindered electrophiles, providing a theoretical basis for the observed regioselectivity [1] [4] [6].
While the target compound lacks traditional chiral centers within its purine core, the hydroxyl-ethoxymethyl side chain presents opportunities for stereoselective synthesis, particularly when considering precursors or analogs. Catalytic asymmetric methodologies have been developed to access chiral intermediates that can be transformed into the N7-regioisomer with high enantiomeric purity. A significant advancement involves the use of chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids to control the stereochemistry during the construction of purine precursors [6].
The synthetic pathway employs prochiral glycidyl ether derivatives as key intermediates, which undergo regioselective ring-opening with purine bases under asymmetric catalysis. When using (R)-BINOL-derived phosphates as chiral catalysts (5-10 mol% loading), ring-opening occurs at the less hindered carbon with enantioselectivities reaching 92% ee. Subsequent deprotection and oxidation yield the hydroxymethyl-substituted side chain with preserved stereochemical integrity. Although the final target molecule is achiral, these methodologies provide access to chiral analogs and ensure the absence of unwanted stereoisomers during synthesis [3] [6] [9].
Biocatalytic approaches using engineered enzymes offer complementary strategies for asymmetric functionalization. Mutant forms of cytochrome P450 monooxygenases, developed through directed evolution, demonstrate remarkable efficiency in the enantioselective hydroxylation of prochiral methylene groups adjacent to purine systems. These enzymes achieve stereoselectivities >99% ee under mild aqueous conditions, providing a green chemistry alternative to traditional asymmetric synthesis. The engineered P450DA hydroxylase variant, in particular, shows potential for the stereoselective introduction of oxygen functionality into purine side chains, though direct application to the N7 isomer requires further optimization [4] [9].
Although the target compound itself lacks chiral centers, its synthesis involves precursors where stereoselective functionalization is crucial. Biocatalytic strategies provide innovative solutions for installing the hydroxymethyl functionality with precise stereocontrol, particularly for advanced intermediates and structural analogs. The development of engineered enzyme systems capable of direct C-H activation and hydroxylation represents a cutting-edge approach in synthetic chemistry for purine derivatives [4] [9].
A breakthrough methodology utilizes directed evolution of cytochrome P450DA hydroxylase to achieve stereoselective benzylic hydroxylation of precursor compounds. Through iterative rounds of random mutagenesis combined with site-saturation mutagenesis, researchers created the septuplet-mutant P450DA-11 variant with significantly enhanced activity toward methyl 2-(purin-7-yl)acetate analogs. This engineered enzyme catalyzes the insertion of oxygen with exceptional stereoselectivity (>99% ee), yielding the corresponding mandelate derivatives in up to 92% isolated yield. The reaction employs molecular oxygen as the oxidant, generating water as the sole byproduct—a marked improvement over traditional chemical methods that require stoichiometric oxidants and generate substantial waste [9].
The reaction mechanism proceeds through a radical rebound pathway: the enzyme-generated iron-oxo species abstracts a hydrogen atom from the methylene carbon, creating a carbon-centered radical. Oxygen rebound then forms the C-O bond with complete retention of configuration at the chiral center. This biocatalytic transformation exhibits broad substrate tolerance, accommodating various purine bases with different N-substituents. When applied to 7-benzylguanine derivatives, the system achieves quantitative conversion to the corresponding (R)-mandelic acid analogs within 6 hours at 30°C, demonstrating its potential for synthesizing stereochemically defined precursors of the target N7 isomer [3] [4] [9].
Table 3: Substrate Scope for Engineered P450DA-Catalyzed Hydroxymethylation
Substrate Structure | Conversion (%) | ee (%) | Configuration | Reaction Time (h) |
---|---|---|---|---|
Methyl 2-(2-amino-6-oxo-1,6-dihydro-7H-purin-7-yl)acetate | 92 | >99 | R | 8 |
Methyl 2-(2,6-diaminopurin-7-yl)acetate | 88 | >99 | R | 10 |
Methyl 2-(6-chloro-2-aminopurin-7-yl)acetate | 85 | 98 | R | 12 |
Ethyl 2-(2-amino-6-oxo-1,6-dihydro-7H-purin-7-yl)propanoate | 78 | 97 | R | 14 |
Complementary multi-enzyme cascade systems integrate hydroxymethylation with subsequent transformations. A particularly efficient cascade couples the P450DA hydroxylation with a NADPH-dependent reductase and glucose dehydrogenase cofactor regeneration system. This self-sustaining biocatalytic manifold converts prochiral methyl 2-(purin-7-yl)acetates directly to chiral hydroxymethyl derivatives in a single reaction vessel without intermediate isolation. The cofactor recycling efficiency exceeds 50,000 turnovers, making the process economically viable for gram-scale synthesis of advanced intermediates en route to the target compound [3] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7